N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
Overview
Description
N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.20490738 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
The synthesis of complex organic compounds often involves multi-step reactions that can include cyclization, halogenation, and the use of specific catalysts or reagents. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by stirring with sodium ethoxide, demonstrating a method for creating compounds with potential biological activity (Sañudo et al., 2006). Similarly, the synthesis of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives through coupling reactions highlights the use of metallic components for creating compounds with cytotoxic effects (Kelly et al., 2007).
Potential Research Applications
Biological Activity : Compounds with benzoxazole motifs, such as those synthesized in the studies mentioned, often exhibit a broad spectrum of biological activities. This includes antibacterial, antifungal, and anticancer properties. For example, N-substituted benzoxazoles have shown a broad spectrum of activity against gram-positive and gram-negative bacteria (Arpaci et al., 2002).
Cytotoxic Effects : The inclusion of ferrocenylmethyl and benzoxazole components has led to compounds exhibiting cytotoxic effects on cancer cell lines, indicating potential applications in cancer research and therapy (Kelly et al., 2007).
Synthetic Methodologies : Studies focusing on the synthesis of complex organic molecules, including those with benzoxazole units, highlight the importance of developing new synthetic routes. These methodologies can be applied to the synthesis of a wide range of compounds for further evaluation of their physical, chemical, and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3,4-dimethoxyphenyl)methyl]-N-prop-2-ynyl-1,3-benzoxazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-14-28(20-8-6-5-7-9-20)26(29)19-11-12-21-23(17-19)32-25(27-21)16-18-10-13-22(30-2)24(15-18)31-3/h1,10-13,15,17,20H,5-9,14,16H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEONLJHXFXUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N(CC#C)C4CCCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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